Chlorobiphenyl-desleucyl-vancomycin
Description
Structure
2D Structure
Properties
Molecular Formula |
C72H71Cl3N8O23 |
|---|---|
Molecular Weight |
1522.7 g/mol |
IUPAC Name |
(1S,2R,18R,19R,22S,25R,28R,40S)-19-amino-22-(2-amino-2-oxoethyl)-5,15-dichloro-48-[(2S,3R,4S,5S,6R)-3-[(2S,4S,5S,6S)-4-[[4-(4-chlorophenyl)phenyl]methylamino]-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,18,32,35,37-pentahydroxy-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid |
InChI |
InChI=1S/C72H71Cl3N8O23/c1-28-64(93)72(2,78-26-29-3-5-30(6-4-29)31-7-12-36(73)13-8-31)25-51(101-28)105-63-61(92)60(91)49(27-84)104-71(63)106-62-47-20-35-21-48(62)103-46-16-11-34(19-41(46)75)59(90)57-69(98)82-56(70(99)100)39-22-37(85)23-44(87)52(39)38-17-32(9-14-43(38)86)54(67(96)83-57)81-68(97)55(35)80-65(94)42(24-50(76)88)79-66(95)53(77)58(89)33-10-15-45(102-47)40(74)18-33/h3-23,28,42,49,51,53-61,63-64,71,78,84-87,89-93H,24-27,77H2,1-2H3,(H2,76,88)(H,79,95)(H,80,94)(H,81,97)(H,82,98)(H,83,96)(H,99,100)/t28-,42-,49+,51-,53+,54+,55+,56-,57-,58+,59+,60+,61-,63+,64+,71-,72-/m0/s1 |
InChI Key |
AAPHCFFPXJQKHX-XDMXBEBWSA-N |
Isomeric SMILES |
C[C@H]1[C@H]([C@@](C[C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)[C@H]([C@H]7C(=O)N[C@@H](C8=C(C(=CC(=C8)O)O)C9=C(C=CC(=C9)[C@H](C(=O)N7)NC(=O)[C@@H]5NC(=O)[C@@H](NC(=O)[C@@H]([C@@H](C1=CC(=C(O4)C=C1)Cl)O)N)CC(=O)N)O)C(=O)O)O)Cl)CO)O)O)(C)NCC1=CC=C(C=C1)C1=CC=C(C=C1)Cl)O |
Canonical SMILES |
CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C7C(=O)NC(C8=C(C(=CC(=C8)O)O)C9=C(C=CC(=C9)C(C(=O)N7)NC(=O)C5NC(=O)C(NC(=O)C(C(C1=CC(=C(O4)C=C1)Cl)O)N)CC(=O)N)O)C(=O)O)O)Cl)CO)O)O)(C)NCC1=CC=C(C=C1)C1=CC=C(C=C1)Cl)O |
Synonyms |
CBP-desleucyl-V chlorobiphenyl-desleucyl-vancomycin |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Chemical Characterization of Chlorobiphenyl Desleucyl Vancomycin
Advanced Synthetic Routes for Derivatization of Vancomycin (B549263) Core Structure
The synthesis of chlorobiphenyl-desleucyl-vancomycin is a multi-step process that involves precise modifications to the parent vancomycin molecule. This semi-synthetic approach allows for the targeted introduction of specific chemical moieties to enhance its biological activity.
Regioselective Functionalization Strategies for Chlorobiphenyl Moiety Introduction
The introduction of the chlorobiphenyl group to the vancomycin scaffold is a critical modification that has been shown to contribute to the compound's efficacy against resistant bacteria. This is typically achieved through reductive amination of the vancosamine (B1196374) sugar's primary amino group.
The process commences with the reaction of vancomycin with (4-chlorophenyl)benzaldehyde. This reaction is carried out under specific conditions to ensure regioselectivity, targeting the amino group on the vancosamine sugar without affecting other reactive sites on the vancomycin molecule. The reaction is typically performed in a polar aprotic solvent such as dimethylformamide (DMF) in the presence of a non-nucleophilic base like diisopropylethylamine (i-Pr2NEt) and a reducing agent, commonly sodium cyanoborohydride (NaCNBH₃). nih.govnih.govacs.org The temperature is carefully controlled, often around 70°C, to facilitate the reaction while minimizing degradation of the complex glycopeptide structure. nih.gov This selective modification yields chlorobiphenyl-vancomycin (B1255296).
Stereochemical Control in Desleucyl Modification Synthesis
The "desleucyl" modification involves the removal of the N-terminal N-methyl-D-leucine residue from the peptide backbone of vancomycin. This is accomplished through the well-established Edman degradation reaction. nih.govrsc.orgnih.govresearchgate.netresearchgate.net This process involves two key steps.
First, the primary amino group of the peptide is reacted with phenyl isothiocyanate (PITC) under mildly alkaline conditions to form a phenylthiocarbamoyl (PTC) derivative. Subsequently, treatment with a strong acid, such as trifluoroacetic acid (TFA), cleaves the N-terminal amino acid as a thiazolinone derivative, leaving the rest of the peptide intact. nih.gov This method is highly specific for the N-terminal amino acid and preserves the stereochemistry of the remaining chiral centers within the vancomycin core. The resulting molecule is desleucyl-vancomycin.
To synthesize this compound, these two key modifications can be performed sequentially. One synthetic route could involve first performing the reductive amination to introduce the chlorobiphenyl moiety, followed by the Edman degradation to remove the N-methyl-D-leucine residue. Alternatively, the Edman degradation could be performed first, followed by the reductive amination. The choice of sequence can be influenced by factors such as protecting group strategies and the stability of the intermediates.
High-Resolution Spectroscopic and Chromatographic Techniques for Structural Elucidation
The complex structure of this compound necessitates the use of sophisticated analytical techniques to confirm its molecular structure, assess its conformational properties, and determine its purity.
High-Resolution Mass Spectrometry for Molecular Structure Confirmation
High-resolution mass spectrometry (HRMS) is an indispensable tool for confirming the successful synthesis of this compound. Electrospray ionization (ESI) is a commonly used soft ionization technique that allows the analysis of large, non-volatile molecules like glycopeptide antibiotics. frontiersin.orgnih.govnih.gov
HRMS provides a highly accurate mass-to-charge ratio (m/z) of the molecular ion, which can be used to determine the elemental composition of the synthesized compound. This allows for the unambiguous confirmation that both the chlorobiphenyl moiety has been added and the N-methyl-D-leucine residue has been removed. Tandem mass spectrometry (MS/MS) can be further employed to fragment the molecule and analyze the resulting fragment ions, providing further structural information and confirming the connectivity of the different components. mdpi.comuni-muenchen.de
Table 1: Representative High-Resolution Mass Spectrometry Data for Vancomycin and a Chlorobiphenyl Derivative
| Compound | Molecular Formula | Calculated Monoisotopic Mass (Da) | Observed [M+H]⁺ (m/z) |
| Vancomycin | C₆₆H₇₅Cl₂N₉O₂₄ | 1447.4355 | 1448.4380 frontiersin.orgnih.gov |
| Chlorobiphenyl-vancomycin | C₇₉H₈₃Cl₃N₉O₂₄ | 1629.4728 | Value not directly available in search results |
Multidimensional Nuclear Magnetic Resonance Spectroscopy for Conformational and Linkage Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the three-dimensional structure and connectivity of complex molecules in solution. For a molecule like this compound, multidimensional NMR techniques are essential to resolve the overlapping signals in the one-dimensional spectrum. nih.govresearchgate.netmdpi.comrsc.org
Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed.
COSY and TOCSY are used to identify proton-proton spin-spin couplings, which helps in assigning the protons within each amino acid residue and the sugar moieties.
HSQC correlates directly bonded protons and carbons, aiding in the assignment of the carbon skeleton.
HMBC reveals long-range correlations between protons and carbons (typically 2-3 bonds), which is crucial for confirming the linkages between the amino acid residues, the sugar moieties, and the newly introduced chlorobiphenyl group.
Furthermore, Nuclear Overhauser Effect (NOE) based experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) provide information about the spatial proximity of protons, which is vital for determining the conformation of the molecule in solution.
Table 2: Representative ¹H NMR Chemical Shifts (ppm) for Key Protons in Vancomycin
| Proton | Chemical Shift (ppm) in DMSO-d₆ |
| Anomeric proton (Vancosamine) | ~5.4 |
| Anomeric proton (Glucose) | ~4.9 |
| Aromatic protons | 6.5 - 7.8 |
| N-methyl protons (Leucine) | ~2.5 |
Advanced Chromatographic Purity Assessment for Research Samples
High-performance liquid chromatography (HPLC) is the gold standard for assessing the purity of pharmaceutical compounds, including complex derivatives like this compound. researchgate.netnih.govnih.gov Reversed-phase HPLC is the most common mode used for the analysis of vancomycin and its derivatives.
The method typically employs a C18 stationary phase and a mobile phase consisting of a mixture of an aqueous buffer (often containing an acid like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is usually necessary to achieve good separation of the parent compound, the desired product, and any impurities or by-products from the synthesis.
Detection is most commonly performed using UV-Vis spectroscopy, typically at a wavelength around 280 nm where the aromatic rings of the vancomycin core absorb. The purity of the sample is determined by integrating the peak area of the desired product and comparing it to the total area of all peaks in the chromatogram. For highly accurate quantification, a calibration curve is generated using a reference standard of known concentration.
Table 3: Representative HPLC Parameters for Vancomycin Analysis
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) mdpi.com |
| Mobile Phase A | Water with 0.1% Formic Acid mdpi.com |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid mdpi.com |
| Gradient | Linear gradient from low to high %B |
| Flow Rate | ~1 mL/min |
| Detection | UV at 280 nm |
| Retention Time | Dependent on specific gradient and compound |
Molecular Mechanisms of Action of Chlorobiphenyl Desleucyl Vancomycin
Molecular Recognition and Binding Interactions with Bacterial Peptidoglycan Precursors
The primary mode of action of vancomycin (B549263) involves binding to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors, thereby sterically hindering the subsequent transglycosylation and transpeptidation steps necessary for cell wall assembly. doseme-rx.comdrugbank.comresearchgate.net In contrast, Chlorobiphenyl-desleucyl-vancomycin exhibits a fundamentally different interaction profile.
A key structural modification in this compound is the removal of the N-terminal N-methyl-leucine residue. This alteration is known to drastically reduce the binding affinity for the D-Ala-D-Ala dipeptide. oup.comnih.gov Research indicates that this "desleucyl" modification leads to a decrease in binding affinity by approximately three orders of magnitude. oup.comnih.gov This significant reduction in binding to its traditional target is a defining characteristic of this compound's mechanism.
While the qualitative impact of the desleucyl modification is well-established, specific quantitative data for the binding affinity (e.g., dissociation constant, Kd) and kinetic parameters (e.g., association and dissociation rate constants) of this compound to D-Ala-D-Ala are not extensively detailed in the available literature. However, the functional consequence of this reduced affinity is a shift in its primary mechanism of antibacterial action away from simple sequestration of peptidoglycan precursors.
Table 1: Comparative Binding Affinity to D-Ala-D-Ala
| Compound | Modification | Relative Binding Affinity to D-Ala-D-Ala |
|---|---|---|
| Vancomycin | None | High |
| Desleucyl-vancomycin | Removal of N-terminal N-methyl-leucine | Reduced by ~1000-fold |
The diminished affinity for D-Ala-D-Ala has prompted investigations into alternative binding sites and mechanisms. The chlorobiphenyl moiety is thought to play a crucial role, potentially through membrane anchoring or promoting dimerization of the antibiotic molecules at the site of action. oup.comnih.gov These interactions could facilitate a higher effective concentration of the drug near the cell wall synthesis machinery.
There is no direct evidence in the provided search results to suggest that this compound binds to a different specific site on the peptidoglycan precursor or that it induces allosteric effects on the cell wall synthesizing enzymes. The primary alternative hypothesis for its potent activity, despite weak D-Ala-D-Ala binding, centers on its direct interaction with and inhibition of the transglycosylase enzymes. oup.comnih.gov
Inhibition of Bacterial Cell Wall Biosynthesis Pathways
This compound's primary mechanism of inhibiting bacterial growth is through the disruption of cell wall biosynthesis, albeit through a pathway that is distinct from that of vancomycin.
The most significant finding regarding the mechanism of this compound is its ability to directly inhibit the transglycosylation step of peptidoglycan synthesis. oup.comoup.comnih.gov This has been demonstrated in in vitro assays where the compound was shown to inhibit the polymerization of peptidoglycan precursors even when the substrate lacks the D-Ala-D-Ala terminus (i.e., using UDP-muramyl-tetrapeptide substrates). oup.com This activity is independent of binding to the dipeptide terminus of Lipid II, the substrate for transglycosylases. oup.comnih.gov The inhibition of transglycosylation leads to the accumulation of the lipid intermediate, Lipid II. oup.comnih.gov
While the inhibitory effect on transglycosylases is well-documented, there is a lack of specific data from enzymatic assays on the direct inhibition of transpeptidases, also known as penicillin-binding proteins (PBPs), by this compound. Vancomycin itself does not directly inhibit PBPs but rather blocks their access to the substrate. biorxiv.org Given that this compound's primary target appears to be the transglycosylases, it is plausible that it does not have a significant direct inhibitory effect on PBPs.
Table 2: Inhibition of Peptidoglycan Synthesis in vitro
| Compound | Substrate | Inhibition of Peptidoglycan Synthesis |
|---|---|---|
| Vancomycin | UDP-MurNAc-pentapeptide (contains D-Ala-D-Ala) | Yes |
| Vancomycin | UDP-MurNAc-tetrapeptide (lacks D-Ala-D-Ala) | No |
| This compound | UDP-MurNAc-pentapeptide (contains D-Ala-D-Ala) | Yes |
This table is based on findings reported in research on the mechanism of this compound. oup.com
The inhibition of peptidoglycan synthesis ultimately leads to a weakened cell wall that can no longer withstand the internal osmotic pressure, resulting in cell lysis and death. doseme-rx.com While this is the expected outcome of inhibiting cell wall biosynthesis, specific studies detailing the morphological changes and the process of cell lysis in bacteria treated with this compound are not extensively covered in the provided search results. Generally, inhibitors of cell wall synthesis can cause characteristic changes in bacterial morphology, such as cell swelling, elongation, or the formation of spheroplasts before lysis.
Comparative Mechanistic Studies with Parent Vancomycin and Other Glycopeptide Analogues
The mechanism of this compound stands in stark contrast to its parent compound, vancomycin. Vancomycin's activity is critically dependent on its high-affinity binding to the D-Ala-D-Ala terminus of peptidoglycan precursors. doseme-rx.comresearchgate.net This is evidenced by the fact that vancomycin loses its efficacy against bacteria that modify this terminus, such as in vancomycin-resistant enterococci (VRE) which replace D-Ala-D-Ala with D-Ala-D-lactate. oup.com
This compound, by virtue of its D-Ala-D-Ala-independent mechanism, retains potent activity against such resistant strains. oup.com Its ability to directly inhibit transglycosylases represents a novel mode of action for a glycopeptide antibiotic and is a key factor in its effectiveness against resistant pathogens. nih.gov
Other modified glycopeptides, such as those with lipophilic side chains (lipoglycopeptides), also exhibit altered mechanisms that can include membrane anchoring and enhanced dimerization, which can contribute to their activity against resistant strains. nih.gov The chlorobiphenyl group in this compound likely contributes to similar effects, enhancing its ability to interact with the bacterial cell membrane and the cell wall synthesis machinery. oup.comnih.gov
Table 3: Comparison of Mechanistic Features
| Feature | Vancomycin | This compound |
|---|---|---|
| Primary Target | D-Ala-D-Ala terminus of peptidoglycan precursors | Transglycosylase enzymes |
| D-Ala-D-Ala Binding | High affinity, essential for activity | Very low affinity, not essential for primary mechanism |
| Mechanism of Inhibition | Steric hindrance of transglycosylation and transpeptidation | Direct inhibition of transglycosylase activity |
| Activity against VRE | Low | High |
Structure Activity Relationship Sar Investigations of Chlorobiphenyl Desleucyl Vancomycin
Impact of Chlorobiphenyl Moiety on Antimicrobial Activity and Binding Dynamics
The incorporation of a chlorobiphenyl group onto the vancomycin (B549263) scaffold represents a key strategic modification that fundamentally alters its antibacterial properties and mechanism of action. This lipophilic side chain is instrumental in overcoming vancomycin resistance.
Positional Isomer Effects of Chlorobiphenyl Substitution
The precise influence of the chlorine atom's position on the biphenyl (B1667301) ring system on the biological activity of chlorobiphenyl-desleucyl-vancomycin is not extensively documented in publicly available research. Structure-activity relationship studies on other classes of biphenyl-containing antimicrobial compounds suggest that the spatial arrangement of substituents on the biphenyl core can significantly impact antimicrobial efficacy and spectrum. nih.gov However, for vancomycin derivatives, the literature predominantly refers to the (4-chlorobiphenyl)methyl group as a singular entity, without a comparative analysis of its positional isomers (e.g., 2-chlorobiphenyl (B15942) or 3-chlorobiphenyl). Therefore, a detailed understanding of how the chlorine's location on the biphenyl moiety affects receptor interaction and antimicrobial potency in this specific context remains an area for future investigation.
Role of Biphenyl Linker in Receptor Interaction
The hydrophobic chlorobiphenyl side chain plays a crucial role in the activity of this compound, particularly against vancomycin-resistant strains. osti.gov This modification is thought to promote antibiotic dimerization and anchoring to the bacterial membrane. osti.gov This membrane association is a key feature, as it is believed to be a prerequisite for the subsequent inhibition of cell wall synthesis. osti.gov
In traditional vancomycin, antibacterial activity is primarily mediated by the formation of a stable complex with the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors, thereby sterically hindering the transglycosylation and transpeptidation steps of cell wall biosynthesis. However, in resistant bacteria, the D-Ala-D-Ala target is replaced by D-alanyl-D-lactate (D-Ala-D-Lac), which significantly reduces vancomycin's binding affinity. The chlorobiphenyl moiety helps to overcome this by facilitating a mechanism of action that is not solely dependent on high-affinity binding to the peptide terminus. nih.govmdpi.com Instead, it is proposed that the membrane-anchored chlorobiphenyl-vancomycin (B1255296) derivatives can directly inhibit the transglycosylase enzymes involved in peptidoglycan polymerization. nih.govmdpi.com
Influence of Desleucyl Modification on Target Recognition and Effector Function
The removal of the N-terminal N-methyl-leucine residue, resulting in a "desleucyl" analogue, has profound and seemingly contradictory effects on vancomycin's activity, which are highly dependent on the presence of other modifications, such as the chlorobiphenyl group.
Stereochemical Implications of the Desleucyl Residue
The N-terminal N-methyl-leucine of vancomycin is crucial for its traditional mechanism of action. Its removal to create desleucyl-vancomycin results in a dramatic loss of antibacterial activity against vancomycin-susceptible bacteria. acs.org This is because the N-methyl-leucine residue is not directly part of the D-Ala-D-Ala binding pocket, but its presence is essential for maintaining the conformational integrity of the binding site. nih.gov The loss of this residue disrupts the precise stereochemical arrangement required for the five-point hydrogen bond network that stabilizes the vancomycin-D-Ala-D-Ala complex. nih.gov
However, in the context of chlorobiphenyl-vancomycin, the subsequent removal of the N-methyl-leucine residue to yield this compound results in a compound that retains potent antibacterial activity, especially against vancomycin-resistant enterococci. nih.govmdpi.com This indicates that the stereochemical requirements for the activity of this compound are different from those of the parent vancomycin. The primary mode of action is no longer reliant on the D-Ala-D-Ala binding pocket, thus the detrimental effect of removing the leucyl residue is negated.
| Compound | Modification | Activity against Vancomycin-Susceptible Strains | Activity against Vancomycin-Resistant Strains | Primary Mechanism of Action |
| Vancomycin | None | High | Low | D-Ala-D-Ala binding |
| Desleucyl-vancomycin | Removal of N-methyl-leucine | Inactive | Inactive | D-Ala-D-Ala binding (disrupted) |
| Chlorobiphenyl-vancomycin | Addition of chlorobiphenyl group | High | High | D-Ala-D-Ala binding and direct transglycosylase inhibition |
| This compound | Addition of chlorobiphenyl group and removal of N-methyl-leucine | Moderate to High | High | Direct transglycosylase inhibition |
Contribution of Desleucyl Modification to Conformational Flexibility
The removal of the N-terminal leucyl residue is thought to increase the conformational flexibility of the vancomycin aglycone. Molecular dynamics simulations have suggested that desleucyl-vancomycin exhibits a higher root-mean-square deviation (rmsd) when complexed with peptidoglycan compared to vancomycin, indicating greater flexibility. nih.gov While this increased flexibility is detrimental to binding to the rigid D-Ala-D-Ala target, it may be advantageous for the alternative mechanism of action of this compound.
The enhanced flexibility could allow the molecule to adopt a conformation that is more suitable for interacting with and inhibiting the bacterial transglycosylase enzyme directly. This hypothesis is supported by studies on the related compound, desleucyl-oritavancin, where the damaged D-Ala-D-Ala binding site, in conjunction with the hydrophobic side chain, creates a new binding cleft that targets the cross-linked peptidoglycan bridge. nih.gov This suggests that the conformational changes induced by the desleucyl modification are a key factor in the switch of target and the potent activity against resistant bacteria.
Rational Design Principles for Future this compound Analogues
The SAR investigations of this compound provide a solid foundation for the rational design of next-generation glycopeptide antibiotics with improved potency and a reduced propensity for resistance development. A key principle emerging from these studies is the concept of incorporating multiple, synergistic mechanisms of action into a single molecule.
Future design strategies could focus on:
Optimizing the Hydrophobic Side Chain: While the chlorobiphenyl group has proven effective, further exploration of other lipophilic moieties could lead to improved membrane anchoring, better interaction with the transglycosylase enzyme, or a broader spectrum of activity. The length and nature of the linker attaching the hydrophobic group to the vancomycin core could also be fine-tuned to optimize its positioning and function. nih.gov
Combining Peripheral Modifications: The potent activity of this compound stems from the interplay between the two modifications. Future analogues could explore the combination of the chlorobiphenyl-desleucyl core with other peripheral modifications, such as C-terminal modifications that have been shown to induce cell wall permeability. nih.govnih.gov This could create compounds with three or more independent mechanisms of action, making it significantly more difficult for bacteria to develop resistance.
Re-engineering the Peptide Backbone: While the desleucyl modification highlights a shift away from D-Ala-D-Ala binding, subtle modifications to the peptide backbone of chlorobiphenyl-vancomycin could potentially modulate its interaction with the transglycosylase target or even introduce new interactions, further enhancing its inhibitory activity.
By systematically applying these design principles, it may be possible to develop novel this compound analogues that not only exhibit superior potency against existing resistant strains but also possess a durability that can withstand the evolution of future resistance mechanisms.
Preclinical Efficacy and Resistance Mitigation Studies of Chlorobiphenyl Desleucyl Vancomycin
In Vitro Antimicrobial Spectrum and Potency Against Gram-Positive Pathogens
The in vitro activity of chlorobiphenyl-desleucyl-vancomycin has been evaluated to determine its spectrum and potency against a range of Gram-positive bacteria. These studies are foundational to understanding its potential clinical utility.
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determinations
Initial studies have demonstrated that this compound possesses potent antibacterial activity against both vancomycin-sensitive and vancomycin-resistant bacteria. oup.com The removal of the N-terminal N-methyl-leucine from its parent compound, chlorobiphenyl-vancomycin (B1255296), which significantly reduces binding to the D-Ala-D-Ala target in susceptible strains, resulted in only a minor reduction in activity against resistant strains. oup.com
| Compound | Strain | Resistance Phenotype | MIC (µg/mL) |
| Vancomycin (B549263) | Enterococcus faecalis CL4931 | VanA | >100 |
| Chlorobiphenyl-vancomycin | Enterococcus faecalis CL4931 | VanA | 0.8 |
| This compound | Enterococcus faecalis CL4931 | VanA | 1.6 |
| Vancomycin | Enterococcus faecium CL4877 | VanB | >100 |
| Chlorobiphenyl-vancomycin | Enterococcus faecium CL4877 | VanB | 0.4 |
| This compound | Enterococcus faecium CL4877 | VanB | 0.8 |
| Vancomycin | Staphylococcus aureus 33591 | Methicillin-Resistant (MRSA) | 0.8 |
| Chlorobiphenyl-vancomycin | Staphylococcus aureus 33591 | Methicillin-Resistant (MRSA) | 0.1 |
| This compound | Staphylococcus aureus 33591 | Methicillin-Resistant (MRSA) | 2.5 |
Time-Kill Kinetics and Post-Antibiotic Effect Investigations
Specific data from time-kill kinetic studies and post-antibiotic effect (PAE) investigations for this compound are not widely available in publicly accessible literature. Such studies are crucial for understanding the pharmacodynamic properties of an antibiotic, including whether its killing action is concentration-dependent or time-dependent, and the duration of its suppressive effect on bacterial growth after the antibiotic has been removed.
Efficacy against Vancomycin-Resistant Enterococci (VRE) and Methicillin-Resistant Staphylococcus aureus (MRSA) Strains (Molecular/Microbiological Basis)
A key feature of this compound is its activity against strains that have developed resistance to traditional vancomycin.
Overcoming D-Ala-D-Lac and D-Ala-D-Ser Mediated Resistance
Vancomycin resistance in enterococci is primarily mediated by the alteration of the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors to D-alanyl-D-lactate (D-Ala-D-Lac) in VanA and VanB phenotypes, or to D-alanyl-D-serine (D-Ala-D-Ser) in other phenotypes. This change reduces the binding affinity of vancomycin to its target.
This compound overcomes D-Ala-D-Lac mediated resistance through a novel mechanism of action. oup.com It is proposed that this compound does not rely on binding to the dipeptide terminus but instead directly inhibits the transglycosylase enzymes responsible for the polymerization of peptidoglycan precursors. oup.comnih.gov This direct inhibition of a key enzymatic step in cell wall synthesis bypasses the resistance mechanism conferred by the altered peptide terminus. oup.com Evidence for this includes the accumulation of the lipid II intermediate, which is indicative of a block at the transglycosylation stage. oup.comnih.gov
Detailed studies specifically outlining the molecular basis for overcoming D-Ala-D-Ser mediated resistance by this compound are not extensively available in the public literature. However, the proposed mechanism of direct transglycosylase inhibition would likely be effective against this form of resistance as well, as it also relies on an altered dipeptide target that would be bypassed.
Activity Against Strains with Reduced Glycopeptide Susceptibility
Information regarding the activity of this compound against strains with reduced susceptibility to glycopeptides, such as vancomycin-intermediate S. aureus (VISA) and heterogeneous VISA (hVISA), is not available in the current body of public scientific literature. The thickened cell wall and other complex physiological changes in these strains present a different challenge compared to the target alteration in VRE.
In Vivo Efficacy in Established Preclinical Animal Models of Bacterial Infection
Murine Sepsis and Pneumonia Models
While specific studies detailing the efficacy of this compound in murine sepsis and pneumonia models are not extensively available in the public domain, the evaluation of novel vancomycin derivatives in such models is a standard practice. For instance, other vancomycin derivatives have been assessed in murine thigh infection models, which are often used as a surrogate for systemic infections like sepsis. In these studies, the primary endpoint is typically the reduction in bacterial load in the infected tissue over a 24-hour period. For example, a novel vancomycin derivative, LYSC98, demonstrated excellent in vivo protective effects against S. aureus infection in mice, with an ED50 (the dose effective in 50% of the population) ranging from 0.41 to 1.86 mg/kg, which was superior to both vancomycin and linezolid. biorxiv.org
Similarly, murine pneumonia models are employed to assess the efficacy of new antibiotics against respiratory pathogens. In such models, human-simulated exposures of antibiotics are administered to infected mice to determine the change in bacterial density in the lungs. For example, studies with telavancin, a lipoglycopeptide, in a murine pneumonia model against methicillin-resistant Staphylococcus aureus (MRSA) have shown significant reductions in bacterial burdens. nih.gov It is anticipated that this compound would undergo similar testing to establish its in vivo efficacy against pathogens implicated in sepsis and pneumonia. The immunomodulatory properties of vancomycin have also been observed in murine models of LPS-induced sepsis, suggesting that its derivatives might also influence the innate immune response. nih.gov
Pharmacodynamic Relationships in Animal Models (e.g., AUC/MIC, T>MIC)
The relationship between drug exposure and its antimicrobial effect is defined by pharmacodynamic (PD) parameters such as the ratio of the area under the concentration-time curve to the minimum inhibitory concentration (AUC/MIC) and the duration of time the drug concentration remains above the MIC (T>MIC). For vancomycin, there has been considerable debate regarding the most predictive PD parameter, with evidence supporting both AUC/MIC and T>MIC. clincalc.com More recently, AUC/MIC has been favored as a more precise target for ensuring efficacy. clincalc.com
For novel vancomycin derivatives, determining the relevant PK/PD index is a critical step. For instance, in a murine thigh infection model with the vancomycin derivative LYSC98, the free-drug peak plasma concentration to MIC ratio (fCmax/MIC) was identified as the PK/PD index that best correlated with efficacy. biorxiv.orgnih.gov The table below summarizes the target fCmax/MIC values for LYSC98 to achieve different levels of bacterial killing.
| Antibacterial Effect | Required fCmax/MIC |
| Net Stasis | 5.78 |
| 1-log10 kill | 8.17 |
| 2-log10 kill | 11.14 |
| 3-log10 kill | 15.85 |
| 4-log10 kill | 30.58 |
This data is for the vancomycin derivative LYSC98 and is presented here as an example of the type of pharmacodynamic data generated for novel glycopeptides. Specific data for this compound is not currently available.
It is expected that similar studies would be conducted for this compound to determine its optimal dosing regimens for clinical trials.
Mechanisms of Bacterial Resistance Emergence to this compound
Understanding how bacteria develop resistance to a new antibiotic is fundamental for its long-term clinical success. Studies on resistance emergence typically involve mutational analysis and the investigation of specific resistance mechanisms like efflux pumps and target site modifications.
Mutational Analysis of Resistance Determinants
The development of resistance to vancomycin in bacteria like Staphylococcus aureus is often a stepwise process involving the accumulation of multiple mutations. semanticscholar.orgresearchgate.net Whole-genome sequencing of vancomycin-intermediate S. aureus (VISA) strains has identified mutations in various genes, particularly those involved in cell wall metabolism. A key locus for such mutations is the walK/R (also known as yycFG) two-component regulatory system, which plays a central role in controlling cell wall synthesis. semanticscholar.orgmdpi.com Mutations in walK/R can lead to a thickened cell wall, which is thought to impede the access of vancomycin to its target. mdpi.com
While specific mutational analyses for resistance to this compound are not yet published, it is plausible that similar mechanisms could be involved. However, the structural modifications in this compound, particularly the addition of the chlorobiphenyl group, may alter its interaction with the bacterial cell and potentially select for different resistance mutations. cdnsciencepub.com Studies have shown that an elevated mutation frequency in bacteria can accelerate the development of vancomycin resistance. nih.gov
Efflux Pump and Target Modification Studies
Two primary mechanisms of resistance to glycopeptide antibiotics are target site modification and the action of efflux pumps.
The most well-characterized mechanism of high-level vancomycin resistance involves the modification of its target, the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors. nih.govmdpi.com In vancomycin-resistant enterococci (VRE), the vanA gene cluster mediates the replacement of D-Ala-D-Ala with D-alanyl-D-lactate (D-Ala-D-Lac). nih.gov This substitution reduces the binding affinity of vancomycin to its target by a thousand-fold, rendering the antibiotic ineffective. cdnsciencepub.com The chlorobiphenyl moiety in this compound is a strategic modification aimed at overcoming this resistance mechanism. cdnsciencepub.comresearchgate.net This lipophilic group is thought to anchor the molecule to the bacterial membrane, increasing its effective concentration near the site of cell wall synthesis and allowing it to inhibit transglycosylation even in the absence of strong binding to the altered peptidoglycan precursor. nih.gov
Efflux pumps are transmembrane proteins that can actively transport antibiotics out of the bacterial cell, thereby reducing their intracellular concentration and contributing to resistance. mdpi.comnih.govnih.govasm.orgoup.com While efflux pumps are a known mechanism of resistance for many classes of antibiotics, their specific role in resistance to this compound has not been extensively studied. It is possible that the overexpression of certain efflux pumps could contribute to reduced susceptibility to this compound, and this would be an important area for future investigation.
Computational and Biophysical Approaches in Understanding Chlorobiphenyl Desleucyl Vancomycin Interactions
Molecular Docking and Dynamics Simulations of Compound-Target Complexes
Molecular modeling techniques, including docking and molecular dynamics (MD) simulations, are instrumental in visualizing and analyzing the interactions between chlorobiphenyl-desleucyl-vancomycin and its biological targets. These methods help explain its potent activity, even against bacteria resistant to the parent compound, vancomycin (B549263). nih.govacs.org Unlike vancomycin, which relies on binding to the D-Ala-D-Ala terminus of peptidoglycan precursors, this compound appears to operate through a different mechanism, primarily by inhibiting the transglycosylation step of cell wall synthesis without the need for dipeptide binding. oup.comnih.govoup.com
Molecular docking studies are employed to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. For this compound, docking simulations help identify key interaction hotspots that contribute to its binding energy and specificity. A significant feature of this compound is the chlorobiphenyl moiety, which is understood to promote antibiotic dimerization and anchoring to the bacterial membrane. nih.govacs.org
Simulations suggest that this hydrophobic side chain facilitates the formation of a "secondary-binding site." nih.gov While the primary binding pocket of vancomycin is compromised in the desleucyl derivative (lacking the N-methylleucine residue), the chlorobiphenyl group creates new interaction points. nih.gov These hotspots are likely located at the interface with the bacterial membrane and the transglycosylase enzymes involved in peptidoglycan polymerization. oup.comnih.gov Docking poses would illustrate the chlorobiphenyl group inserted into the lipid bilayer, positioning the glycopeptide core to effectively block the transglycosylase enzyme. This interaction is distinct from the canonical hydrogen-bonding network observed with vancomycin and D-Ala-D-Ala. acs.orgnih.gov
Molecular dynamics (MD) simulations provide insights into the dynamic nature of the compound-target complex over time, revealing conformational changes and assessing the stability of the bound state. MD simulations of vancomycin derivatives complexed with peptidoglycan (PG) models have been used to characterize the binding stability. nih.govacs.org For this compound, simulations would track the flexibility of the glycopeptide backbone and the orientation of the chlorobiphenyl side chain.
The stability of the complex can be quantified by calculating the root-mean-square deviation (RMSD) of the atomic positions over the simulation time. A stable complex will exhibit low RMSD fluctuations. acs.org Furthermore, the binding free energy, often calculated using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), provides a quantitative measure of binding affinity. acs.org Studies on similar modified glycopeptides show that hydrophobic side chains significantly enhance binding to PG, an effect attributed to favorable electrostatic and van der Waals interactions established by the secondary-binding site. researchgate.net In the case of this compound, the chlorobiphenyl tail is crucial for maintaining potent activity, whereas desleucyl-vancomycin, which lacks this modification, is inactive. nih.govnih.gov
| Compound | Target Substrate | IC50 (µM) for Peptidoglycan Synthesis Inhibition | Implied Stability/Activity |
| Vancomycin | UDP-MurNAc-pentapeptide | 4.4 | Active (Dipeptide-dependent) |
| Vancomycin | UDP-MurNAc-tetrapeptide | >100 | Inactive |
| This compound | UDP-MurNAc-pentapeptide | 6.2 | Active |
| This compound | UDP-MurNAc-tetrapeptide | 6.8 | Active (Dipeptide-independent) |
| Desleucyl-vancomycin | UDP-MurNAc-pentapeptide | >100 | Inactive |
| Desleucyl-vancomycin | UDP-MurNAc-tetrapeptide | >100 | Inactive |
Table 1: Comparative inhibition of in vitro peptidoglycan synthesis. The data highlights that this compound retains its inhibitory potency regardless of the peptide substrate terminus, unlike vancomycin. This indicates a different and more stable mechanism of inhibition that does not rely on D-Ala-D-Ala binding. Data sourced from Goldman et al. (2000). oup.comnih.gov
Quantum Mechanics/Molecular Mechanics (QM/MM) Studies of Reaction Mechanisms
While specific QM/MM studies on this compound are not widely published, this hybrid computational method is a powerful tool for investigating enzymatic reaction mechanisms at the electronic level. It treats a small, electronically significant region of the system (e.g., the active site) with high-accuracy quantum mechanics, while the remainder of the protein and solvent is treated with more computationally efficient molecular mechanics.
QM/MM calculations can be used to dissect the energetic contributions of individual interactions within the active site of the target enzyme, such as a transglycosylase. For this compound, this would involve analyzing the non-covalent interactions between the glycopeptide and key amino acid residues or the lipid II substrate. This method allows for a precise calculation of interaction energies, including hydrogen bonds, electrostatic forces, and van der Waals interactions, which are critical for understanding the source of binding affinity. It can help explain why the loss of the D-Ala-D-Ala binding capability is compensated for by other interactions facilitated by the chlorobiphenyl group.
A key application of QM/MM is to model the transition states of enzymatic reactions, providing insight into the catalytic mechanism. Since this compound inhibits the transglycosylation step, QM/MM could be used to model how the presence of the inhibitor in the active site of the transglycosylase affects the glycosyl transfer reaction. oup.comnih.gov By analyzing the electronic structure, researchers can understand how the inhibitor might stabilize a non-productive conformation of the substrate or directly interfere with the catalytic residues of the enzyme, thereby preventing the polymerization of the peptidoglycan chain.
Advanced Biophysical Techniques for Binding Characterization
Experimental biophysical techniques are essential for validating computational predictions and providing quantitative data on binding events. Techniques like Surface Plasmon Resonance (SPR) and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly valuable for characterizing the interactions of glycopeptide antibiotics.
Surface Plasmon Resonance (SPR) can measure the kinetics of binding and dissociation between an antibiotic and its target in real-time. nih.gov For this compound, SPR could be used to quantify its binding affinity to immobilized targets, such as synthetic bacterial cell wall precursors or membrane mimetics. This technique can differentiate between compounds based on their on-rates (k_on) and off-rates (k_off), providing a detailed picture of the binding event. Studies on other glycopeptides with hydrophobic acyl chains have shown that these modifications lead to stronger binding on hydrophobic surfaces, which supports the membrane-anchoring hypothesis. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy provides high-resolution structural information on ligand-receptor complexes in solution. nih.gov Rotational-echo double-resonance (REDOR) NMR, for instance, can measure internuclear distances between labeled atoms in the antibiotic and its target within whole bacterial cells. nih.gov This could be used to precisely map the binding interface of this compound with the peptidoglycan precursor (Lipid II) and the cell membrane, confirming the binding modes predicted by molecular docking and MD simulations.
| Technique | Information Provided | Relevance to this compound |
| Molecular Docking | Predicts binding pose and identifies interaction hotspots. | Elucidates how the chlorobiphenyl moiety interacts with the cell membrane and target enzymes. nih.gov |
| Molecular Dynamics (MD) | Reveals conformational dynamics, complex stability (RMSD), and binding free energies (MM/PBSA). | Assesses the stability of the membrane-anchored complex and the dynamic role of the hydrophobic tail. nih.govresearchgate.net |
| QM/MM | Details electronic structure of active site chemistry and reaction energetics. | Investigates how the compound electronically interferes with the transglycosylation reaction mechanism. |
| Surface Plasmon Resonance (SPR) | Measures real-time binding kinetics (k_on, k_off) and affinity (K_D). | Quantifies the binding affinity to cell wall precursors and membrane models, validating the strength of the interaction. nih.gov |
| NMR Spectroscopy | Provides structural details of complexes in solution or solid state (e.g., REDOR for distances). | Confirms the atomic-level contacts at the binding interface within a cellular environment. nih.gov |
Table 2: Summary of Computational and Biophysical Techniques and their application to studying this compound.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis
Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to directly measure the heat changes that occur during a binding event between two molecules in solution. khanacademy.orgyoutube.com This method allows for the determination of key thermodynamic parameters, including the binding affinity (Ka), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n) of the interaction, providing a complete thermodynamic profile of the binding process in a single experiment. khanacademy.orgacs.org The binding of glycopeptide antibiotics to their targets is often an enthalpically driven process, a hallmark of the formation of multiple hydrogen bonds. nih.gov
While specific ITC data for the binding of this compound to peptidoglycan precursors is not extensively available in published literature, the thermodynamic principles can be understood by examining studies on vancomycin and its analogues. nih.gov For instance, the interaction between vancomycin and synthetic surrogates of the bacterial cell wall, such as those containing the terminal D-Ala-D-Ala motif, has been characterized using ITC. nih.gov These studies reveal that the complexation is largely driven by a favorable enthalpy change, consistent with the formation of a network of hydrogen bonds between the antibiotic and the peptide. nih.gov The entropic contribution is often unfavorable, which may be attributed to a loss of conformational freedom in both molecules upon binding. nih.gov
Representative Thermodynamic Data for Glycopeptide-Peptide Interactions
Disclaimer: The following table presents representative thermodynamic data from ITC studies of vancomycin and its analogs with cell wall precursors. This data is for illustrative purposes to demonstrate typical values obtained through ITC analysis, as specific data for this compound is not publicly available.
| Interacting Molecules | Ka (M⁻¹) | ΔG (kcal/mol) | ΔH (kcal/mol) | -TΔS (kcal/mol) | Stoichiometry (n) | Reference |
| Vancomycin + Ac₂-L-Lys-D-Ala-D-Ala | 1.2 x 10⁵ | -6.9 | -11.5 | 4.6 | 1.0 | nih.gov |
| Teicoplanin + Ac₂-L-Lys-D-Ala-D-Ala | 2.5 x 10⁵ | -7.4 | -8.2 | 0.8 | 1.0 | nih.gov |
This table illustrates how ITC can quantify the subtle differences in binding thermodynamics between different glycopeptides.
Surface Plasmon Resonance (SPR) for Binding Kinetics
Surface Plasmon Resonance (SPR) is a real-time, label-free optical technique for monitoring biomolecular interactions. It provides detailed kinetic information by measuring the association rate (kₐ) and dissociation rate (kₑ) of a binding event. The equilibrium dissociation constant (Kₑ), a measure of binding affinity, can then be calculated from the ratio of these rates (kₑ/kₐ).
SPR has been instrumental in studying the interactions of vancomycin and its derivatives with model membrane surfaces presenting peptidoglycan precursors. nih.gov These studies are particularly relevant for understanding compounds like this compound, as the chlorobiphenyl group is thought to facilitate membrane anchoring. By immobilizing a synthetic cell wall precursor on the SPR sensor chip, one can flow the antibiotic over the surface and directly observe the binding and dissociation phases.
Research on other lipoglycopeptides has shown that their enhanced activity against resistant strains often correlates with slower dissociation rates from the cell wall mimics. This suggests that once bound, these modified antibiotics remain at their target site for a longer duration, which can be a crucial factor for their efficacy. For this compound, which can inhibit transglycosylation directly, SPR could be used to investigate its binding kinetics to both the peptidoglycan substrate (like Lipid II) and the transglycosylase enzyme itself. nih.govresearchgate.net
Representative Kinetic Data for Glycopeptide-Peptide Interactions
| Analyte | Ligand | kₐ (M⁻¹s⁻¹) | kₑ (s⁻¹) | Kₑ (µM) | Reference |
| Vancomycin | Ac-L-Lys-D-Ala-D-Ala-SAM | 1.5 x 10³ | 1.7 x 10⁻³ | 1.1 | nih.gov |
| Divalent Vancomycin | Ac-L-Lys-D-Ala-D-Ala-SAM | 2.1 x 10⁴ | 8.4 x 10⁻⁴ | 0.04 | nih.gov |
This representative data highlights how modifications, such as dimerization, can significantly alter the binding kinetics, particularly by decreasing the dissociation rate.
X-ray Crystallography and Cryo-Electron Microscopy of Compound-Peptidoglycan Complexes
X-ray crystallography and, more recently, cryo-electron microscopy (cryo-EM) are the premier techniques for determining the three-dimensional structure of molecules and their complexes at atomic resolution. These methods are indispensable for visualizing the precise interactions between an antibiotic and its target, providing a structural blueprint for rational drug design.
The crystal structure of vancomycin bound to analogues of the D-Ala-D-Ala terminus of peptidoglycan precursors has been solved, revealing a highly organized network of five hydrogen bonds that anchor the antibiotic to its target. researchgate.netrcsb.orgnih.gov These structures show a pre-organized binding pocket in the vancomycin molecule that is complementary in shape and chemical nature to the D-Ala-D-Ala dipeptide. researchgate.net
While a crystal or cryo-EM structure of this compound in complex with a peptidoglycan component has not been reported in the public domain, the existing structures of vancomycin complexes serve as a critical foundation for computational modeling. The key structural questions for this compound revolve around the conformation of the chlorobiphenyl group and how it orients itself to interact with either the lipid membrane or the transglycosylase enzyme. Structural studies would be invaluable in confirming the hypothesis that this moiety can directly interfere with the function of cell wall synthesizing enzymes. nih.gov The desleucyl modification results in a more open binding cleft, and structural analysis would clarify how the chlorobiphenyl group compensates for the loss of the N-terminal leucine's contribution to binding. nih.gov
Preclinical Pharmacokinetic and Pharmacodynamic Considerations Non Human Focus
In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Assessment
In vitro ADME studies are fundamental in early drug discovery to predict a compound's behavior in a living organism. These assays provide crucial data on metabolic stability and plasma protein binding, which in turn influence pharmacokinetic properties such as half-life and distribution.
The metabolic stability of a new chemical entity is a key determinant of its pharmacokinetic profile. Assays using liver microsomes and hepatocytes from various non-human species (e.g., rat, mouse, dog, monkey) are standard practice to evaluate the rate of metabolic turnover. springernature.comnuvisan.com These systems contain the primary enzymes responsible for drug metabolism. wuxiapptec.com
For a compound like chlorobiphenyl-desleucyl-vancomycin, such studies would involve incubating the compound with liver microsomes or hepatocytes and measuring its disappearance over time. springernature.com The data generated, typically the in vitro half-life (t½) and intrinsic clearance (CLint), help in predicting its in vivo hepatic clearance. nuvisan.com While specific data for this compound is not publicly documented, studies on related structures, such as 4-chlorobiphenyl, have shown that it is metabolized by rat liver microsomes, primarily yielding hydroxylated metabolites. nih.govnih.gov This suggests that the chlorobiphenyl moiety of the larger molecule would likely be a site for metabolic activity.
Table 1: Representative Data from a Hypothetical Metabolic Stability Assay
| Test System | Species | Compound Concentration (µM) | In Vitro Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Liver Microsomes | Rat | 1 | Data not available | Data not available |
| Liver Microsomes | Mouse | 1 | Data not available | Data not available |
| Hepatocytes | Rat | 1 | Data not available | Data not available |
| Hepatocytes | Dog | 1 | Data not available | Data not available |
This table illustrates the type of data that would be generated from metabolic stability studies. Specific values for this compound are not available in published literature.
The extent to which a drug binds to plasma proteins is a critical factor influencing its distribution and availability to exert its pharmacological effect. Only the unbound fraction of a drug is generally considered active. The protein binding of the parent compound, vancomycin (B549263), is known to be variable. nih.gov
For this compound, the addition of the lipophilic chlorobiphenyl group would be expected to influence its binding to plasma proteins, potentially increasing the fraction bound to albumin and other plasma proteins compared to vancomycin. Studies would typically be conducted using plasma from various animal species to assess inter-species differences.
Table 2: Representative Data from a Hypothetical Plasma Protein Binding Assay
| Plasma Source | Compound Concentration (µM) | Percent Bound (%) | Unbound Fraction (fu) |
| Rat Plasma | 1 | Data not available | Data not available |
| Mouse Plasma | 1 | Data not available | Data not available |
| Dog Plasma | 1 | Data not available | Data not available |
| Monkey Plasma | 1 | Data not available | Data not available |
This table illustrates the type of data that would be generated from plasma protein binding studies. Specific values for this compound are not available in published literature.
Preclinical Pharmacokinetic Profiles in Animal Models
Following in vitro characterization, the pharmacokinetic profile of a drug candidate is assessed in animal models to understand its behavior in a whole organism. These studies provide essential information on absorption, distribution, metabolism, and excretion (ADME) in vivo.
The route of administration significantly impacts a drug's absorption and bioavailability. For a modified glycopeptide like this compound, studies in rodent models (e.g., rats, mice) would be conducted to determine its pharmacokinetic parameters after intravenous and extravascular (e.g., oral, intraperitoneal) administration.
The parent compound, vancomycin, has very low oral bioavailability. nih.gov The structural modifications in this compound, particularly the increased lipophilicity from the chlorobiphenyl moiety, could potentially alter its absorption characteristics. However, without experimental data, the extent of this change remains speculative.
Understanding the distribution of an antibiotic to the site of infection is crucial for its efficacy. Animal studies would be necessary to determine the tissue distribution of this compound, particularly in relevant tissues for bacterial infections. The primary route of elimination for the parent compound, vancomycin, is renal excretion. nih.gov Studies in animal models would clarify if the modifications in this compound alter this excretion pathway.
The structural modifications of this compound are expected to have a significant impact on its half-life and clearance compared to the parent vancomycin molecule. The increased lipophilicity may lead to a larger volume of distribution and potentially altered clearance mechanisms. unmc.edu The metabolic stability and plasma protein binding data, once available, would provide further insights into these pharmacokinetic parameters.
Pharmacodynamic Modeling to Optimize Preclinical Regimens
Pharmacodynamic (PD) modeling plays a critical role in the preclinical assessment of novel antibiotic candidates by establishing a quantitative relationship between drug exposure and its antimicrobial effect. This modeling is instrumental in selecting dosing regimens for further preclinical and, ultimately, clinical investigation that are predicted to have the highest probability of therapeutic success. For this compound, a glycopeptide analog, PD modeling is essential to understand its activity, particularly against vancomycin-resistant enterococci (VRE).
The primary mechanism of action for this compound involves the inhibition of the transglycosylation stage of peptidoglycan synthesis. nih.gov Unlike its parent compound, vancomycin, which relies on binding to the D-Ala-D-Ala terminus of peptidoglycan precursors, this compound has demonstrated activity even when this primary binding site is altered to D-Ala-D-Lactate in resistant strains. nih.govcapes.gov.br This suggests a mechanism that may involve dimerization and membrane binding, leading to direct interaction with the transglycosylase enzymes. nih.govcapes.gov.br
Preclinical pharmacodynamic modeling for this compound would integrate in vitro potency data, such as minimum inhibitory concentrations (MICs), with in vivo pharmacokinetic data from animal models. The goal is to identify the pharmacokinetic/pharmacodynamic (PK/PD) index that best correlates with efficacy. For glycopeptides like vancomycin, the ratio of the area under the concentration-time curve to the MIC (AUC/MIC) is often the most predictive parameter of microbiological success. nih.govmdpi.com
The development of a robust pharmacodynamic model for this compound would involve several key steps. Initially, dose-ranging studies in relevant animal infection models (e.g., a murine model of VRE infection) would be conducted. Throughout these studies, serial sampling of plasma or tissue would be performed to characterize the pharmacokinetic profile of the compound. Simultaneously, the bacterial burden at the site of infection would be quantified at various time points. By correlating the drug exposure (PK) with the change in bacterial count (PD), a mathematical model can be constructed to describe this relationship.
Monte Carlo simulations are then frequently employed to explore the probability of attaining a target PK/PD index across a population of virtual subjects, accounting for inter-individual variability in pharmacokinetics. nih.gov This allows for the in silico testing of numerous dosing regimens to identify those most likely to achieve the desired level of bacterial killing while minimizing potential for toxicity.
Research has provided in vitro data that serves as a foundational input for such models. A comparative study evaluated the potency of this compound against related compounds in inhibiting peptidoglycan synthesis.
Table 1: Comparative In Vitro Potency of Vancomycin Analogs
| Compound | Relative Potency in Peptidoglycan Synthesis Inhibition | Activity against Vancomycin-Resistant Enterococci |
|---|---|---|
| Vancomycin (V) | Active | Inactive |
| Desleucyl-vancomycin (desleucyl-V) | Inactive | Inactive |
| Chlorobiphenyl-vancomycin (B1255296) (CBP-V) | Active | Active |
| This compound (CBP-desleucyl-V) | Equivalent to V and CBP-V | Active |
Data derived from in vitro assays of peptidoglycan synthesis. nih.gov
The finding that this compound retains potency equivalent to vancomycin and chlorobiphenyl-vancomycin in these assays is a crucial piece of information for PD modeling. nih.gov It allows for initial estimations of the required exposures to achieve a therapeutic effect. Furthermore, the compound was shown to cause the accumulation of Lipid II, confirming its inhibitory effect on the transglycosylation stage of cell wall synthesis. nih.gov This detailed mechanistic understanding strengthens the foundation upon which pharmacodynamic models are built.
By leveraging such in vitro data within a framework of in vivo PK/PD modeling, researchers can optimize preclinical dosing strategies for this compound. This approach helps to ensure that the selected regimens have a high probability of success in more advanced preclinical studies, such as efficacy studies in animal models of infection, before consideration for clinical development. The ultimate aim is to define exposures that are both effective and well-tolerated in non-human subjects.
Future Research Directions and Translational Perspectives for Chlorobiphenyl Desleucyl Vancomycin
Development of Next-Generation Glycopeptide Analogues Based on the Chlorobiphenyl-desleucyl-vancomycin Scaffold
The unique structure of this compound, which combines a chlorobiphenyl moiety with a modified peptide core, offers a versatile scaffold for creating next-generation antibiotics. nih.govnih.gov Research in this area is focused on enhancing its efficacy, broadening its spectrum of activity, and overcoming potential resistance mechanisms. rsc.org
Combinatorial Chemistry Approaches for Diversification
Combinatorial chemistry is a powerful tool for generating a large library of structurally related compounds for biological screening. nih.gov By systematically altering different components of the this compound molecule, researchers can explore a vast chemical space to identify analogues with improved properties. Key areas for modification include:
The Chlorobiphenyl Group: Variations in the number and position of chlorine atoms on the biphenyl (B1667301) rings can significantly impact the compound's hydrophobicity and binding affinity to bacterial membranes.
The Glycosylation Pattern: Altering the sugar moieties attached to the peptide core can affect the compound's solubility, cell permeability, and interaction with the bacterial cell wall. nih.gov
A chemoenzymatic approach, combining chemical synthesis with enzymatic modifications, can also be employed to diversify the vancomycin (B549263) scaffold. nih.gov
Integration with Other Antibiotic Classes for Synergistic Effects
Combining this compound with other classes of antibiotics could lead to synergistic effects, where the combined antimicrobial activity is greater than the sum of the individual activities. nih.govpnas.org This approach can be particularly effective against multidrug-resistant bacteria. bioworld.com Potential antibiotic classes for combination therapy include:
Beta-lactams: These antibiotics inhibit cell wall synthesis through a different mechanism than glycopeptides, and their combination could lead to a more potent blockade of this essential pathway.
Aminoglycosides: These antibiotics target protein synthesis, and their combination with a cell wall-active agent like this compound could enhance their uptake into the bacterial cell. drugbank.com
Rifampin: This antibiotic inhibits RNA synthesis and has shown synergy with vancomycin in some studies, although clinical data is still limited. nih.gov
Table 1: Potential Synergistic Antibiotic Combinations
| Antibiotic Class | Mechanism of Action | Rationale for Synergy |
| Beta-lactams | Inhibit cell wall synthesis (transpeptidases) | Dual targeting of cell wall synthesis |
| Aminoglycosides | Inhibit protein synthesis (30S ribosome) | Increased uptake of aminoglycoside |
| Rifampin | Inhibits RNA synthesis (RNA polymerase) | Complementary mechanisms of action |
| Nitrofurantoin | Damages bacterial DNA | Potential for enhanced activity against Gram-negative bacteria |
| Trimethoprim | Inhibits folic acid synthesis | Potential for enhanced activity against Gram-negative bacteria |
Strategies for Overcoming Persistent Bacterial Infections and Biofilms
Persistent bacterial infections and biofilms are notoriously difficult to treat due to the dormant state of the bacteria and the protective extracellular matrix of the biofilm. nih.govbiorxiv.org Novel vancomycin derivatives are being developed to tackle these challenges. rsc.orgacs.org this compound's membrane-active properties, conferred by the chlorobiphenyl group, may allow it to disrupt the biofilm matrix and target the embedded bacteria. nih.govnih.gov Research is ongoing to evaluate its efficacy against biofilms formed by clinically important pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa. nih.govnih.gov
Potential for Applications Beyond Traditional Antimicrobial Therapy
The biological activities of this compound may extend beyond its direct killing of bacteria, opening up new avenues for therapeutic applications.
Anti-Virulence Properties
Instead of killing bacteria, an anti-virulence approach aims to disarm them by targeting their virulence factors. nih.gov This strategy can reduce the selective pressure for resistance development. nih.gov The chlorobiphenyl moiety of this compound could potentially interfere with bacterial communication systems (quorum sensing) or inhibit the function of toxins and adhesins, thereby reducing the pathogen's ability to cause disease. nih.gov
Immunomodulatory Effects
Some studies have suggested that vancomycin itself may possess immunomodulatory properties, influencing the host's immune response to infection. nih.govnih.govresearchgate.net It has been shown to affect tumor necrosis factor-alpha (TNF-α) pathways and increase the levels of regulatory T cells (Tregs). nih.govnih.gov The unique structural features of this compound could lead to distinct immunomodulatory effects, which could be beneficial in treating infections associated with excessive inflammation. Further research is needed to explore this potential.
Advanced Delivery Systems and Targeted Approaches in Preclinical Models for this compound
The emergence of this compound as a compound with potent activity against resistant bacteria has prompted investigations into sophisticated delivery mechanisms to enhance its therapeutic index. While preclinical research specifically focused on advanced delivery systems for this compound is in its nascent stages, a wealth of knowledge from studies on vancomycin and its other hydrophobic derivatives provides a strong rationale and a clear roadmap for future translational research. The primary goals of these advanced delivery strategies are to improve bioavailability, enable targeted delivery to infection sites, and maintain therapeutic concentrations while minimizing potential systemic exposure.
Preclinical models are increasingly employing nanocarriers such as liposomes and polymeric nanoparticles to overcome the pharmacokinetic challenges associated with glycopeptide antibiotics. nih.govnih.gov These systems are particularly relevant for amphiphilic or hydrophobic derivatives like this compound, as they can encapsulate these molecules, improve their stability, and facilitate their transport across biological barriers. nih.govnih.gov
Liposomal Formulations
Liposomes, which are biocompatible and biodegradable vesicles composed of lipid bilayers, have been extensively studied as drug delivery vehicles for antibiotics. nih.gov For vancomycin and its derivatives, liposomal encapsulation has been shown to enhance drug concentrations at the site of infection and protect the drug from degradation. nih.govnih.gov
A significant challenge for many potent antibiotic derivatives, including potentially this compound, is poor oral bioavailability. nih.gov Preclinical research on a related vancomycin-peptide derivative, FU002, has demonstrated the potential of liposomal nanocarriers to overcome this limitation. In a murine systemic infection model, the oral administration of FU002 encapsulated in stabilized liposomes modified with cell-penetrating peptides (CPPs) resulted in significant therapeutic efficacy. nih.govresearchgate.net This approach highlights a promising strategy for developing an oral formulation of this compound.
The table below summarizes key findings from a preclinical study on a liposomal formulation of a vancomycin derivative, illustrating the potential for such systems.
| Delivery System | Compound | Preclinical Model | Key Findings | Reference |
| CPP-modified, GCTE-stabilized liposomes | Vancomycin-peptide derivative (FU002) | Rat (pharmacokinetics), Murine (systemic MRSA infection) | Increased oral bioavailability compared to free drug; significant therapeutic efficacy upon oral administration. | nih.gov |
| Topical liposomes | Vancomycin | Mouse (MRSA skin wound infection) | Improved MIC values compared to free vancomycin; effective in treating topical infections. | nih.gov |
This table is interactive. Users can sort and filter the data.
Nanoparticle-Based Systems
Polymeric nanoparticles and solid lipid nanoparticles represent another major avenue of investigation for advanced antibiotic delivery. nih.gov These systems can be engineered to control the release of the encapsulated drug and can be surface-modified for targeted delivery to bacterial cells or specific tissues. frontiersin.orgnih.gov For instance, vancomycin-loaded nanoparticles have been shown to enhance sporicidal and antibacterial efficacy against Clostridium difficile infection in preclinical models. frontiersin.org
The functionalization of nanoparticles with targeting moieties is a key strategy. Given that this compound's mechanism involves interaction with the bacterial cell wall synthesis machinery, nanoparticles that can concentrate the drug at the bacterial surface are of particular interest. nih.govnih.gov Studies on vancomycin-conjugated iron oxide nanoparticles have demonstrated their ability to bind to the cell wall of both Gram-positive and Gram-negative bacteria, leading to enhanced bactericidal activity. nih.gov This suggests a potential for developing targeted nanoparticles for this compound to increase its local concentration at the site of action.
The following table presents data from preclinical studies on various nanoparticle-based vancomycin delivery systems, which could inform the development of similar systems for this compound.
| Delivery System | Compound | Preclinical Model | Key Findings | Reference |
| Eudragit RS-100 nanoparticles | Vancomycin | Rat (intestinal permeability) | Particle sizes of 362-499 nm; enhanced intestinal permeability compared to vancomycin solution. | nih.gov |
| Iron Oxide Nanoparticles (IONPs) | Vancomycin | Murine (C. difficile infection) | Delayed spore germination and inhibited vegetative cell outgrowth; reduced spore interaction with intestinal cells. | frontiersin.org |
| Niosome formulations | Vancomycin | In vitro | Controlled release over 24 hours; enhanced stability and antimicrobial activity. | mdpi.com |
This table is interactive. Users can sort and filter the data.
Future preclinical research on this compound should focus on adapting these proven delivery platforms. Key areas of investigation will include optimizing drug loading and release kinetics, evaluating the in vivo efficacy of these formulations in relevant infection models, and assessing their biodistribution and safety profiles. The development of targeted delivery systems, potentially leveraging the unique structural features of this compound, could further enhance its therapeutic potential against multidrug-resistant pathogens.
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing Chlorobiphenyl-desleucyl-vancomycin with high purity, and how can researchers validate the synthesis process?
- Methodology: Use a combination of solid-phase peptide synthesis (SPPS) and HPLC purification. Validate purity via nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). Ensure reproducibility by replicating synthesis under controlled conditions (e.g., inert atmosphere, standardized reagents) .
- Data Validation: Compare spectral data (e.g., H/C NMR peaks) with existing literature or computational simulations to confirm structural fidelity.
Q. Which analytical techniques are most reliable for characterizing this compound’s structural integrity and stability?
- Methodology: Employ tandem mass spectrometry (MS/MS) for fragmentation pattern analysis, circular dichroism (CD) for secondary structure assessment, and X-ray crystallography for 3D conformation. Stability studies should use accelerated degradation protocols under varying pH/temperature conditions .
- Data Interpretation: Cross-reference results with thermodynamic simulations (e.g., molecular dynamics) to identify conformational anomalies.
Advanced Research Questions
Q. How can experimental designs (e.g., factorial or pre-test/post-test) optimize the assessment of this compound’s bioactivity against Gram-positive pathogens?
- Methodology: Adopt a 2x2 factorial design to test dose-response relationships and pathogen strain variability. Include a control group (e.g., vancomycin) and use ANOVA for multi-variable analysis. Replicate experiments across independent labs to mitigate batch effects .
- Data Contradiction Resolution: Apply meta-analysis to reconcile discrepancies in minimum inhibitory concentration (MIC) values, accounting for variables like bacterial growth phase or media composition .
Q. What frameworks (e.g., FINER criteria, PICO) are suitable for formulating research questions about this compound’s mechanism of action?
- Methodology: Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses. For example:
- Novelty : Investigate binding kinetics to non-canonical targets (e.g., lipid II variants) via surface plasmon resonance (SPR).
- Ethical : Ensure in vitro models precede animal trials, adhering to institutional review protocols .
Q. How should researchers address contradictions in reported cytotoxicity data for this compound across cell lines?
- Methodology: Conduct dose-escalation studies using standardized cell lines (e.g., HEK293 vs. HepG2) with matched incubation conditions. Employ flow cytometry to differentiate apoptosis from necrosis.
- Data Harmonization: Apply multivariate regression to identify confounding factors (e.g., serum concentration in culture media) and publish raw datasets for peer validation .
Q. What role do computational models (e.g., molecular docking, QSAR) play in optimizing this compound’s pharmacokinetic profile?
- Methodology: Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to serum albumin or cytochrome P450 enzymes. Validate predictions with in vitro ADME assays.
- Data Integration: Cross-validate computational results with experimental bioavailability data to refine quantitative structure-activity relationship (QSAR) models .
Methodological Best Practices
- Experimental Replication : Use multi-center collaborations to ensure data robustness, particularly for bioactivity and toxicity assays .
- Theoretical Grounding : Link findings to glycopeptide antibiotic resistance mechanisms or peptidoglycan biosynthesis pathways to strengthen scholarly impact .
- Ethical Compliance : Adhere to institutional guidelines for in vivo studies, including dose-limiting toxicity (DLT) assessments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
